An In-depth Technical Guide to the Synthesis of trans-1,2-Bis(tributylstannyl)ethene
An In-depth Technical Guide to the Synthesis of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prevalent and efficient method for the synthesis of trans-1,2-Bis(tributylstannyl)ethene, a versatile reagent in organic synthesis, particularly in Stille coupling reactions. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a reproducible and thorough resource for laboratory application.
Introduction
trans-1,2-Bis(tributylstannyl)ethene is a key bifunctional organotin compound. Its stereodefined vinyl-bis-stannane structure allows for sequential and site-selective introduction of two different organic moieties through palladium-catalyzed cross-coupling reactions. This capability makes it a valuable building block in the synthesis of complex molecules, including natural products, polymers, and novel pharmaceutical agents. The most common and reliable synthesis involves a two-step process: the preparation of tributylethynylstannane followed by the radical-initiated hydrostannylation with tributyltin hydride.
Reaction Pathway and Mechanism
The synthesis proceeds via a free-radical chain mechanism. The process is initiated by the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) (AIBN), which generates radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). The tributyltin radical adds to one of the carbon atoms of the alkyne (tributylethynylstannane). The resulting vinyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, trans-1,2-Bis(tributylstannyl)ethene, and regenerate the tributyltin radical, thus propagating the chain reaction. The trans stereochemistry is the thermodynamically favored outcome of this radical addition process.
Experimental Protocols
The following protocols are based on established and verified procedures for the synthesis of trans-1,2-Bis(tributylstannyl)ethene.[1]
Synthesis of Tributylethynylstannane
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An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.
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The flask is charged with lithium acetylide-ethylenediamine complex (24.0 g, 0.26 mol).
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The system is evacuated and placed under a nitrogen atmosphere.
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Tetrahydrofuran (THF, 800 mL) is added via cannula.
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The flask is cooled in an ice-water bath, and tributyltin chloride (70.7 g, 0.22 mol) is added dropwise over 45 minutes.
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The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.
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The flask is cooled again in an ice-water bath, and excess lithium acetylide is quenched by the addition of 20 mL of water.
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The reaction mixture is concentrated under reduced pressure and washed with hexane (3 x 50 mL).
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is distilled under vacuum to afford tributylethynylstannane as a colorless liquid.
Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene
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A 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet is charged with tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.25 g, 0.0016 mol).[1]
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The reaction mixture is heated at 90°C with stirring for 6 hours.[1]
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The reaction progress can be monitored by ¹H NMR spectroscopy.
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After completion, the product is purified by vacuum distillation (170–186°C, 0.3 mm Hg) to yield (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of trans-1,2-Bis(tributylstannyl)ethene.
Table 1: Reagent Quantities and Yield for the Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| Tributylethynylstannane | 315.13 | 20.6 | 0.066 | 1.00 |
| Tributyltin hydride | 291.06 | 23.1 | 0.079 | 1.20 |
| AIBN | 164.21 | 0.25 | 0.0016 | 0.024 |
| Product | (E)-1,2-Bis(tributylstannyl)ethylene | 606.19 | 35.1–36.6 | 0.058–0.060 |
| Yield | 88–92% [1] |
Table 2: Physical and Spectroscopic Data for (E)-1,2-Bis(tributylstannyl)ethylene.
| Property | Value |
| Appearance | Clear, colorless oil[1] |
| Boiling Point | 170–186°C at 0.3 mmHg[1] |
| ¹H NMR (270 MHz, CDCl₃) δ | 0.88 (t, 18H, J = 7.3 Hz), 0.93–1.02 (m, 12H), 1.25–1.38 (m, 12H), 1.49–1.60 (m, 12H), 6.75 (s, 2H)[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the two-step synthesis.
Caption: Radical chain mechanism for hydrostannylation.
